1-{(Z)-[(3-chlorophenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
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Overview
Description
1-{(E)-[(3-chlorophenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound characterized by its unique structure and diverse applications. This compound features a combination of aromatic rings, imine groups, and a pentacyclic framework, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(E)-[(3-chlorophenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves the condensation of 4-chloroaniline with 2-chloro-6-hydroxybenzaldehyde in the presence of glacial acetic acid and anhydrous ethanol . The reaction mixture is refluxed for several hours, followed by solvent removal under reduced pressure. The resulting solid product is then recrystallized from anhydrous tetrahydrofuran to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-{(E)-[(3-chlorophenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-{(E)-[(3-chlorophenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of 1-{(E)-[(3-chlorophenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets and pathways. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may interact with hydrophobic pockets in biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
(E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol: Shares a similar imine and aromatic structure but lacks the pentacyclic framework.
(E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)phenol: Similar imine and aromatic structure with a nitro group instead of a methoxy group.
Uniqueness
1-{(E)-[(3-chlorophenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is unique due to its pentacyclic framework, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C32H23ClN2O3 |
---|---|
Molecular Weight |
519g/mol |
IUPAC Name |
1-[(3-chlorophenyl)iminomethyl]-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C32H23ClN2O3/c1-38-22-15-13-21(14-16-22)35-30(36)28-27-23-9-2-4-11-25(23)32(29(28)31(35)37,26-12-5-3-10-24(26)27)18-34-20-8-6-7-19(33)17-20/h2-18,27-29H,1H3 |
InChI Key |
JIUCMOFQPPNNPR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=NC7=CC(=CC=C7)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=NC7=CC(=CC=C7)Cl |
Origin of Product |
United States |
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